![molecular formula C17H23FN2O4S B2895763 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946217-29-4](/img/structure/B2895763.png)
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C17H23FN2O4S and its molecular weight is 370.44. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fuel Cell Applications
A study by Bae, Miyatake, and Watanabe (2009) discusses the synthesis and properties of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel cell applications. These copolymers, which involve the use of bis(4-fluorophenyl)sulfone, demonstrate promising properties as proton exchange membranes in fuel cells, showing higher mechanical properties and proton conductivity compared to other materials (Bae, Miyatake, & Watanabe, 2009).
Synthesis and Structural Analysis
Guerrero-Alvarez, Moncayo-Bautista, and Ariza-Castolo (2004) investigated the relative configuration of various diazaspiro, oxazaspiro, and dioxaspiro compounds, including those substituted by a methyl group, through NMR analysis. This research provides valuable insights into the structural aspects of compounds like 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) synthesized comb-shaped sulfonated poly(arylene ether sulfone)s for proton exchange membrane applications. These membranes demonstrated high proton conductivity, making them suitable for fuel cell applications. This research underlines the relevance of such spiro compounds in developing efficient fuel cell membranes (Kim, Robertson, & Guiver, 2008).
Phase Separation Morphology
Singh et al. (2014) studied fluorinated sulfonated polytriazoles with varying degrees of sulfonation. These polymers, involving fluoro-substituted components, displayed properties suitable for proton exchange membranes, with TEM images showing nano-phase separated morphology. This work highlights the potential of such spiro compounds in advanced material applications (Singh, Mukherjee, Banerjee, Komber, & Voit, 2014).
Supramolecular Interactions and Fluorination Outcomes
Simić et al. (2021) conducted a study on spirohydantoin-based compounds, including 3-(4-fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, to assess the effects of fluorination on their supramolecular interactions. This research provides insights into the impact of fluorination on the structural and interaction properties of such compounds (Simić, Đorđević, Lazić, Radovanović, Petkovic-Benazzouz, Rogan, Trišović, & Janjić, 2021).
Fluorination Techniques in Organic Synthesis
Lal (1993) explored the use of 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts for site-selective fluorination of organic compounds. This research is significant in understanding how fluorinated compounds like 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane can be synthesized and utilized in organic synthesis (Lal, 1993).
Propriétés
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c1-3-16(21)19-8-6-17(7-9-19)20(10-11-24-17)25(22,23)14-4-5-15(18)13(2)12-14/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAZKKUULIMGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,6S,7S)-7-Ethoxycarbonyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2895681.png)
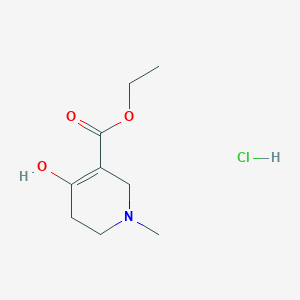
![4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2895683.png)
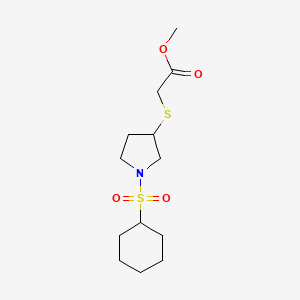
![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine](/img/structure/B2895687.png)
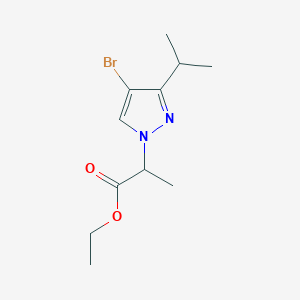
![N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895690.png)
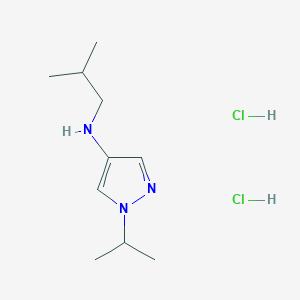
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/no-structure.png)
![N-[2-(3-Chloro-4-cyclopentyloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2895695.png)
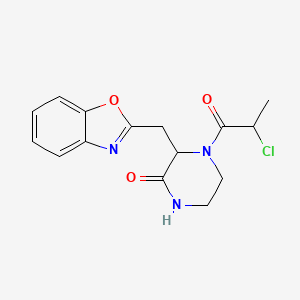
![2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile](/img/structure/B2895698.png)
![[4-(Ethoxymethoxy)phenyl]methanol](/img/structure/B2895699.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895703.png)